synthesis and characterization of N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide
synthesis and characterization of N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide
An In-Depth Technical Guide to the Synthesis and Characterization of N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide
Executive Summary
This technical guide provides a comprehensive overview of the synthesis and structural elucidation of N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide, a molecule of significant interest for medicinal chemistry and drug development. Chloroacetamide derivatives are established as versatile scaffolds possessing a wide range of biological activities, including antimicrobial and herbicidal properties.[1][2][3] The title compound incorporates a lipophilic benzylsulfanyl moiety, which can enhance membrane permeability and modulate biological activity, and a reactive chloroacetyl group, which serves as a crucial synthetic handle for further molecular elaboration.[2][4] This document offers a detailed, two-step synthetic protocol, beginning with the selective S-alkylation of 2-aminothiophenol to yield the key intermediate, 2-(benzylsulfanyl)aniline, followed by its N-acylation. We further provide a thorough guide to the characterization of the final compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize and utilize this and related compounds as building blocks for novel therapeutic agents.
Introduction
The N-substituted 2-chloroacetamide framework is a privileged structure in the design of bioactive molecules.[5] The presence of the α-chloro group provides a reactive electrophilic site, enabling facile nucleophilic substitution to construct more complex chemical entities and diverse compound libraries.[2][4] This reactivity has been exploited to develop a multitude of compounds with applications ranging from herbicides to potential pharmaceuticals.[2][3]
This guide focuses on a specific derivative, N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide. The strategic incorporation of the 2-(benzylsulfanyl)aniline core serves two primary purposes. First, the benzylsulfanyl group significantly increases the molecule's lipophilicity, a key physicochemical property that often correlates with enhanced cell membrane permeability and biological efficacy.[1] Second, the sulfur linkage introduces a point of metabolic and synthetic interest. The objective of this whitepaper is to present a robust and reproducible synthetic pathway and a detailed analytical framework for the unambiguous characterization of the title compound, thereby empowering researchers to confidently synthesize and utilize this versatile chemical intermediate.
Synthetic Strategy and Protocols
The synthesis of N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide is efficiently achieved via a two-step sequence. The first step involves the synthesis of the key intermediate, 2-(benzylsulfanyl)aniline, through the selective S-alkylation of 2-aminothiophenol. The second step is the N-acylation of this intermediate with chloroacetyl chloride.
Caption: Overall two-step synthesis of the target compound.
Part A: Synthesis of 2-(Benzylsulfanyl)aniline (Intermediate I)
Causality and Experimental Choices: The synthesis of the intermediate relies on the differential acidity of the thiol (-SH) and amine (-NH₂) protons on the 2-aminothiophenol starting material. The thiol proton is significantly more acidic (pKa ≈ 6-7) than the anilinic proton (pKa ≈ 30-35 in aprotic solvents). Therefore, a moderately strong base like sodium ethoxide (NaOEt) or potassium carbonate (K₂CO₃) will selectively deprotonate the thiol to form a thiolate anion. This powerful nucleophile then readily attacks the electrophilic carbon of benzyl chloride in an Sₙ2 reaction to form the desired C-S bond, leaving the less reactive amino group untouched. Ethanol is a suitable solvent as it readily dissolves the reactants and the base.
Experimental Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophenol (10.0 g, 79.9 mmol) in anhydrous ethanol (100 mL).
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To this solution, add sodium ethoxide (5.44 g, 79.9 mmol) portion-wise while stirring. The mixture may warm slightly.
-
After the base has fully dissolved, add benzyl chloride (10.1 g, 9.2 mL, 79.9 mmol) dropwise over 15 minutes.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Resuspend the residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude oil by column chromatography on silica gel (eluting with a hexane:ethyl acetate gradient) to afford 2-(benzylsulfanyl)aniline as a pale yellow oil.
Part B: Synthesis of N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide (Target Compound)
Causality and Experimental Choices: This step is a standard nucleophilic acyl substitution.[6] The amino group of the intermediate, 2-(benzylsulfanyl)aniline, acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. This reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base, such as triethylamine (Et₃N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is required to scavenge this acid, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.[6] Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is used as the solvent to prevent hydrolysis of the highly reactive chloroacetyl chloride.[6][7] The reaction is typically performed at 0 °C to control the initial exothermic reaction.
Experimental Protocol:
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Dissolve 2-(benzylsulfanyl)aniline (5.0 g, 23.2 mmol) and triethylamine (3.52 g, 4.85 mL, 34.8 mmol) in anhydrous DCM (100 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath with continuous stirring.
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Add chloroacetyl chloride (2.88 g, 2.05 mL, 25.5 mmol) dissolved in anhydrous DCM (20 mL) dropwise to the cooled solution over 20 minutes, ensuring the temperature remains below 5 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with DCM (50 mL) and wash sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
The resulting crude solid is purified by recrystallization from an ethanol/water mixture to yield N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide as a white or off-white solid.
Characterization and Structural Elucidation
A combination of spectroscopic methods is essential for the unambiguous confirmation of the molecular structure of the target compound.
Caption: General workflow for product characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The expected chemical shifts are predicted based on analogous structures reported in the literature.[8][9]
| Assignment | Expected ¹H NMR δ (ppm) | Expected ¹³C NMR δ (ppm) | Rationale |
| -NH- (Amide) | 8.5 - 9.5 (broad singlet) | N/A | The amide proton is deshielded by the adjacent carbonyl group and typically appears as a broad signal due to quadrupole broadening and potential hydrogen bonding. |
| -S-CH₂- (Benzyl) | 4.0 - 4.2 (singlet) | 36 - 39 | Benzylic protons adjacent to a sulfur atom. Appears as a sharp singlet integrating to 2H. |
| -CO-CH₂-Cl | 4.2 - 4.4 (singlet) | 42 - 44 | Methylene protons are deshielded by both the adjacent carbonyl group and the electronegative chlorine atom.[8] |
| Aromatic Protons | 7.2 - 7.8 (multiplets) | 120 - 140 | Complex multiplet region integrating to 9H, corresponding to the two phenyl rings. Protons ortho to the amide and sulfide will be shifted distinctly. |
| -C=O (Amide) | N/A | 164 - 166 | The carbonyl carbon chemical shift is characteristic of a secondary amide.[8] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Functional Group | Expected Absorption (cm⁻¹) | Vibration Mode |
| N-H | 3250 - 3350 | Stretching (Amide A) |
| Aromatic C-H | 3000 - 3100 | Stretching |
| C=O | 1660 - 1680 | Stretching (Amide I band) |
| N-H | 1530 - 1560 | Bending (Amide II band) |
| C-Cl | 700 - 800 | Stretching |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.
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Molecular Formula: C₁₅H₁₄ClNOS
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Monoisotopic Mass: 291.0485 g/mol
-
Expected Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 291.0485. A characteristic isotopic pattern for the presence of one chlorine atom will be observed, with an M+2 peak at m/z 293.0455 that is approximately one-third the intensity of the M⁺ peak.
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Key Fragmentation: Common fragmentation pathways would include the cleavage of the C-S bond to lose a benzyl radical (C₇H₇, m/z 91) or the cleavage of the amide bond.
Significance in Drug Development and Future Directions
N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide is not merely a chemical curiosity but a highly valuable intermediate for drug discovery. The true potential of this molecule lies in the reactivity of its α-chloroacetyl moiety.[2][4] This group serves as a versatile electrophilic "handle," allowing for the straightforward synthesis of a wide array of derivatives through nucleophilic substitution reactions.
For instance, reaction with various thiols, amines, or other nucleophiles can lead to the rapid generation of compound libraries for biological screening. This approach is highly efficient for structure-activity relationship (SAR) studies. Given that many chloroacetamide derivatives exhibit potent antimicrobial and antifungal activities[1][3][8], this compound is an excellent starting point for developing new anti-infective agents. The lipophilic benzylsulfanyl group may contribute favorably to activity against Gram-positive bacteria and pathogenic yeasts, which possess lipid-rich cell membranes.[1]
Future work should focus on leveraging this intermediate to synthesize novel heterocyclic systems or to conjugate it with other pharmacophores. The synthesized derivatives should be subjected to a battery of biological assays to explore their potential as antimicrobial, anticancer, or anti-inflammatory agents.
Conclusion
This technical guide has detailed a reliable and well-rationalized two-step synthesis for N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide. The protocols are based on established chemical principles, ensuring high yields and purity. Furthermore, a comprehensive characterization framework using NMR, IR, and MS has been presented to ensure unambiguous structural verification. The title compound is a promising and versatile building block, offering a reactive site for further chemical modification. Its unique combination of a lipophilic sulfur-containing moiety and a reactive chloroacetamide group makes it a compelling starting point for the discovery of new and effective therapeutic agents.
References
-
Green synthesis of 2-substituted benzothiazole derivatives under solvent-free conditions. ResearchGate. Available at: [Link]
-
Bogdanović, A., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2020). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. Available at: [Link]
-
Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. National Institutes of Health (NIH). Available at: [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]
-
Benzothiazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of N-phenyl-2-chloroacetamide. PrepChem.com. Available at: [Link]
-
Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E. Available at: [Link]
-
Synthesis of 2-benzyl N-substituted anilines via imine condensation-isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. PubMed. Available at: [Link]
-
Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters. Available at: [Link]
-
Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. PubMed. Available at: [Link]
-
Abdel-Latif, E., et al. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. National Institutes of Health (NIH). Available at: [Link]
-
Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research. Available at: [Link]
-
Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. National Institutes of Health (NIH). Available at: [Link]
-
Acetamide, N-phenyl-. NIST WebBook. Available at: [Link]
-
Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. MDPI. Available at: [Link]
-
Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. PrepChem.com. Available at: [Link]
-
N-Benzyl-N-ethyl-2-phenyl-2-phenylsulfanyl-acetamide - Optional[13C NMR]. SpectraBase. Available at: [Link]
-
Katke, S.A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. Available at: [Link]
-
N-Benzyl-2-chloroacetamide. PubChem. Available at: [Link]
-
N-(2-benzoylphenyl)-2-chloroacetamide. PubChem. Available at: [Link]
Sources
- 1. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.info [ijpsr.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. prepchem.com [prepchem.com]
- 8. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
![Chemical structure of N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide](https://i.imgur.com/K1vX3gY.png)
